3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2567503-64-2
VCID: VC5187292
InChI: InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
SMILES: C1C2CNC1COC2.Cl
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride

CAS No.: 2567503-64-2

Cat. No.: VC5187292

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62

* For research use only. Not for human or veterinary use.

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride - 2567503-64-2

Specification

CAS No. 2567503-64-2
Molecular Formula C6H12ClNO
Molecular Weight 149.62
IUPAC Name 3-oxa-6-azabicyclo[3.2.1]octane;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
Standard InChI Key RZJUVBZXWANUSE-UHFFFAOYSA-N
SMILES C1C2CNC1COC2.Cl

Introduction

Structural Characterization and Molecular Properties

The molecular formula of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride is C6H11NOHCl\text{C}_6\text{H}_{11}\text{NO} \cdot \text{HCl}, yielding a molecular weight of 149.62 g/mol . Its bicyclic framework comprises a six-membered ring fused to a five-membered ring, with oxygen and nitrogen atoms occupying the 3- and 6-positions, respectively. The hydrochloride salt enhances solubility, a feature critical for biological testing .

Key structural parameters include:

  • Bond angles: Distorted tetrahedral geometry around the nitrogen atom due to ring strain.

  • Stereochemistry: The compound exists as a single enantiomer in its purified form, though racemic mixtures may form during synthesis .

Comparative analysis with related bicyclic systems (Table 1) reveals distinct functional group positioning influencing reactivity. For instance, 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride differs in the placement of heteroatoms, altering hydrogen-bonding capabilities .

Table 1: Structural comparison of bicyclic analogs

CompoundHeteroatom PositionsMolecular Weight (g/mol)Key Features
3-Oxa-6-azabicyclo[3.2.1]octane HCl3-Oxa, 6-N149.62High solubility, chiral centers
6-Oxa-3-azabicyclo[3.2.1]octane HCl6-Oxa, 3-N149.62Altered dipole moment
8-Azabicyclo[3.2.1]octane8-N127.18Core of tropane alkaloids

Synthetic Methodologies

Modern Strategies for 3-Oxa-6-azabicyclo Systems

A patent by CN109897051B outlines a four-step synthesis for the structurally related 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, providing insights adaptable to the 3-Oxa-6-aza variant :

  • Hydroxymethylation: N-Boc-pyrrole reacts with paraformaldehyde under lithiation to form N-Boc-2,5-bis(hydroxymethyl)pyrrole.

  • Hydrogenation: Catalytic hydrogenation (Rh/C, 1.5–2 MPa) yields cis/trans diastereomers, with recrystallization isolating the cis isomer.

  • Cyclization: Sulfonylation (e.g., p-toluenesulfonyl chloride) induces ring closure to form the bicyclic tert-butyl ester.

  • Deprotection: Acidic cleavage (HCl/EtOAc) removes the Boc group, yielding the hydrochloride salt .

While this protocol achieves 91% yield for the 8-aza analog, adapting it to the 6-aza system would require modifying the starting material’s substitution pattern. Computational modeling suggests that altering the paraformaldehyde addition sequence could reposition the heteroatoms .

Challenges and Future Directions

Synthetic Hurdles

  • Stereochemical control: Achieving enantiopure 3-Oxa-6-aza products remains challenging due to competing ring-closing pathways .

  • Scalability: Current methods require high-pressure hydrogenation, complicating industrial production .

Research Priorities

  • In vitro profiling: Systematic evaluation of receptor binding and enzymatic inhibition.

  • Structure-activity relationships (SAR): Comparing 3-Oxa-6-aza with 6-Oxa-3-aza and 8-aza analogs to delineate functional group contributions .

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